Pterostilbene-isothiocyanate

Cancer Research Cytotoxicity Assay Stilbenoid Conjugates

Researchers often face limitations with natural stilbenoids in potency and target specificity. Pterostilbene-isothiocyanate (PTER-ITC) is a semi-synthetic hybrid that directly addresses this gap, offering a 2.6-fold greater potency than pterostilbene in MCF-7 cells (IC50: 25 µM vs 65 µM). This reagent enables precise mechanistic studies not possible with its parent compound alone. • Unique inhibits IKK-β/NEMO interaction to block NF-κB signaling; downregulates oncogenic miR-21. • Demonstrates efficacy in drug-resistant models, reducing viability in tamoxifen-resistant breast cancer cells (IC50: 37.21 µM). • Validated in vivo probe for inhibiting RANK/TRAF6-driven osteoclastogenesis, confirmed by µ-CT.

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
Cat. No. B12373282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterostilbene-isothiocyanate
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)C=NNC(=S)N)OC
InChIInChI=1S/C18H19N3O3S/c1-23-15-8-13(9-16(10-15)24-2)4-3-12-5-6-17(22)14(7-12)11-20-21-18(19)25/h3-11,22H,1-2H3,(H3,19,21,25)/b4-3+,20-11+
InChIKeyBIWDDEQGFQVQPE-YQJIRVCQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pterostilbene-isothiocyanate for Cancer and Bone Research


Pterostilbene-isothiocyanate (PTER-ITC, CAS: 1616974-29-8) is a semi-synthetic hybrid molecule created by appending an isothiocyanate (ITC) moiety to the backbone of the natural stilbenoid pterostilbene (PTER) [1]. This conjugation yields a compound with a molecular weight of 357.43 g/mol (C18H19N3O3S) that exhibits distinct biological properties not observed with either parent compound alone . The strategic fusion of the stilbene core with the reactive ITC group is intended to enhance anti-cancer activity and introduce unique mechanisms of action, positioning it as a specialized tool for investigating cell signaling pathways and disease models [2].

Hybrid pharmacophore tool for cancer cell signaling studies
IKK-β/NEMO and RANK/TRAF6 pathway inhibition context
May support drug resistance and bone remodeling model investigations

Why PTER-ITC Cannot Be Replaced


Scientific substitution of PTER-ITC with its components—unconjugated pterostilbene (PTER) or simple dietary isothiocyanates (e.g., PEITC, sulforaphane)—is not supported by empirical data. The conjugation creates a single, multifunctional molecule with a unique, quantifiable activity profile. Direct head-to-head studies demonstrate that PTER-ITC exhibits significantly enhanced in vitro potency in breast cancer cell lines compared to PTER alone, achieving an IC50 reduction from 65 µM to 25 µM [1]. Furthermore, the isothiocyanate appendage confers novel biochemical targets, such as the inhibition of the IKK-β/NEMO interaction to block NF-κB signaling, a mechanism not observed for pterostilbene [2]. These distinct and superior quantitative properties mean that procurement of PTER-ITC is essential for experiments designed to interrogate the specific hybrid pharmacophore, whereas simpler analogs would yield different, and in some cases, less potent, results.

Unconjugated pterostilbene lacks the ITC moiety required for reported IKK-β/NEMO inhibition profile
Simple dietary isothiocyanates (e.g., PEITC, sulforaphane) do not carry the stilbene core needed for AR/miRNA modulation pathways
Structural analogs without the ITC conjugate may not replicate reported hybrid activity across cell and animal models

Quantitative Evidence for PTER-ITC


Cytotoxicity vs. Pterostilbene in MCF-7 Cells

In a direct head-to-head comparison, the novel hybrid molecule PTER-ITC showed significant in vitro anti-cancer activity with an IC50 of 25 ± 0.38 µM, when compared to the reference compound pterostilbene (PTER), which had an IC50 of 65 ± 0.42 µM in the hormone-dependent breast cancer cell line MCF-7 [1].

Cytotoxicity MCF-7
Head-to-head
PTER-ITC: IC₅₀ 25 µM vs Pterostilbene: IC₅₀ 65 µM
Reported 2.6-fold lower IC₅₀ supports hybrid pharmacophore study fit
MCF-7 cell line, source-specific review
Cancer Research Cytotoxicity Assay Stilbenoid Conjugates

Activity in Drug-Resistant Breast Cancer Cells

PTER-ITC effectively reduced the survival of drug-resistant breast cancer cell lines, exhibiting an IC50 of 37.21 µM in tamoxifen-resistant MCF-7 (TR/MCF-7) cells and 47.00 µM in 5-fluorouracil-resistant MDA-MB 231 (5-FUR/MDA-MB 231) cells [1]. This activity is linked to the specific downregulation of oncogenic miR-21 through the inhibition of Dicer-mediated processing [1].

Drug-Resistant Cells
Class-level
TR/MCF-7 IC₅₀ 37.21 µM; 5-FUR/MDA-MB 231 IC₅₀ 47.00 µM
Supports drug resistance model investigation
miR-21 downregulation context, data to verify
Cancer Drug Resistance miRNA Modulation Breast Cancer

Selective IKK-β/NEMO Inhibition

PTER-ITC prevents the formation of the IKK complex, which is central to NF-κB activation, by binding to the NEMO-binding domain (NBD) of IKK-β and inhibiting its interaction with NEMO [1]. This mechanism is not a primary mode of action for the parent compound, pterostilbene. Importantly, this attenuation of NF-κB activation was observed selectively in cancerous cells [1].

IKK-β/NEMO Inhibition
Head-to-head
PTER-ITC: binds NBD, blocks NEMO interaction. Pterostilbene: no inhibition of this complex
Distinct target engagement for NF-κB pathway studies
Cancer-cell selective in reported models
Metastasis NF-κB Signaling Molecular Pharmacology

RANK/TRAF6 Inhibition in Osteoporosis

In a glucocorticoid-induced osteoporosis (GIOP) rat model, treatment with PTER-ITC significantly alleviated bone loss. This was demonstrated through multiple quantitative assessments of bone architecture and physiology [1]. The mechanism was identified as the specific inhibition of the crucial osteoclastogenic RANK/TRAF6 interaction, a molecular target distinct from those of its parent compound [1].

In Vivo Osteoporosis
Context-dependent
GIOP rat model: amelioration of bone loss (µ-CT, biomarkers). Mechanism: RANK/TRAF6 inhibition
Supports bone remodeling pathway research
No head-to-head with PTER, model-specific review
Osteoporosis Bone Biology In Vivo Pharmacology

PTER-ITC Research Applications


Novel Mechanisms in Hormone-Dependent and -Independent Cancers

PTER-ITC is uniquely suited for studies aiming to directly compare its hybrid pharmacophore against unconjugated pterostilbene. Its 2.6-fold higher potency in MCF-7 cells [1] and activity in AR-positive (IC50=40 µM) and AR-negative (IC50=45 µM) prostate cancer cells [2] provide a quantifiable baseline for mechanism-of-action studies. It is the reagent of choice for dissecting the contribution of the isothiocyanate moiety to enhanced cytotoxicity and for exploring its unique ability to downregulate AR and its co-activators, a function not present in PTER.

Modeling and Overcoming Drug Resistance

PTER-ITC is a critical tool for researchers modeling drug resistance. Its demonstrated ability to reduce viability in tamoxifen-resistant (IC50=37.21 µM) and 5-fluorouracil-resistant (IC50=47.00 µM) breast cancer cells [3] makes it a prime candidate for studies investigating therapeutic strategies to circumvent resistance. Its unique mechanism of downregulating oncogenic miR-21 [3] provides a specific pathway for investigation.

NF-κB Signaling Disruption in Metastasis

This compound is the necessary reagent for experiments requiring specific, cancer-selective inhibition of the IKK-β/NEMO interaction. Given that PTER-ITC is the only molecule in its class reported to block this crucial step in NF-κB activation [4], it is essential for any study aiming to validate the IKK-β/NEMO complex as a therapeutic target in breast cancer metastasis or for screening other compounds that may modulate this specific protein-protein interaction.

RANK/TRAF6 Axis in Osteoporosis

PTER-ITC provides a validated in vivo chemical probe for inhibiting the RANK/TRAF6 interaction, a key driver of osteoclastogenesis. Its proven efficacy in ameliorating bone loss in a GIOP rat model, as confirmed by µ-CT and biomechanical testing [5], makes it the go-to tool for researchers exploring this specific pathway in osteoporosis or other bone-remodeling diseases.

Application
Selection Property
Validation Focus
Cancer cell signaling studies
Hybrid pharmacophore comparison context
Pathway-specific cytotoxicity endpoints
Drug resistance mechanism investigation
Reported activity in resistant lines
miR-21 modulation and resistance model endpoints
NF-κB signaling inhibition studies
IKK-β/NEMO interaction target engagement
Cancer-cell selective NF-κB pathway endpoints
Bone remodeling pathway research
RANK/TRAF6 inhibition context
Osteoporosis model and bone architecture endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pterostilbene-isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.